molecular formula C5H6ClN5 B6245755 1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride CAS No. 117898-71-2

1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride

Cat. No.: B6245755
CAS No.: 117898-71-2
M. Wt: 171.6
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Description

1H-Pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a kinase inhibitor, making it a promising candidate for cancer treatment and other diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, resulting in the formation of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . The structure of the synthesized compound is confirmed using various analytical techniques such as elemental analysis, high-resolution mass spectrometry, NMR spectroscopy, and X-ray analysis .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.

Mechanism of Action

The mechanism of action of 1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride primarily involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, thereby blocking the kinase activity .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride stands out due to its potent dual activity against various cancer cell lines and its specific inhibition of CDK2 . Its unique structure allows for selective targeting of tumor cells, making it a valuable compound in cancer research and therapy.

Properties

CAS No.

117898-71-2

Molecular Formula

C5H6ClN5

Molecular Weight

171.6

Purity

95

Origin of Product

United States

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